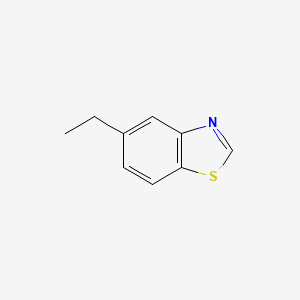

5-Ethyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NS |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

5-ethyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H9NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h3-6H,2H2,1H3 |

InChI Key |

UMAALFHXVULYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Design for 5 Ethyl 1,3 Benzothiazole and Its Derivatives

Established Synthetic Pathways

The construction of the benzothiazole (B30560) core can be achieved through several reliable methods. These pathways often involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) scaffold. For the synthesis of 5-Ethyl-1,3-benzothiazole, these general methods would typically employ a starting material bearing an ethyl group at the para-position to the amino group of an aniline derivative.

Conventional Reaction of 2-Aminobenzothiazole (B30445) with Ethyl Halides/Alkylating Agents

The alkylation of 2-aminobenzothiazole presents a potential, though nuanced, route to substituted benzothiazoles. It is important to note that the direct alkylation of the 2-amino group is often not the primary outcome. Research has shown that the N-alkylation of 2-aminobenzothiazoles with alkyl halides typically occurs on the more basic endocyclic nitrogen atom (N-3) rather than the exocyclic amino group (N-2). This leads to the formation of 3-alkyl-2-iminobenzothiazoline derivatives.

For the synthesis of a 2-amino derivative that could potentially be a precursor to other this compound derivatives, one would start with 2-amino-5-ethylbenzothiazole. The reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, would likely proceed as described above, yielding a 3-ethyl-2-imino-5-ethylbenzothiazoline salt.

Table 1: Regioselectivity in the Alkylation of 2-Aminobenzothiazole Derivatives

| Reactant | Alkylating Agent | Major Product |

| 2-Aminobenzothiazole | Alkyl Halide | 3-Alkyl-2-iminobenzothiazoline |

| 2-Amino-5-ethylbenzothiazole | Ethyl Halide | 3,5-Diethyl-2-iminobenzothiazoline Salt |

This table illustrates the general regioselectivity observed in the alkylation of 2-aminobenzothiazoles.

Detailed research into the N-alkylation of 2-aminobenzothiazole with α-iodoketones has further elucidated this regioselectivity, showing that the reaction proceeds via N-alkylation of the endocyclic nitrogen atom nih.gov.

Condensation Reactions involving 2-Aminobenzenethiol and Carbonyl Compounds

One of the most common and versatile methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds mdpi.comresearchgate.netekb.eg. To synthesize this compound, the starting material would be 4-ethyl-2-aminobenzenethiol.

The reaction of 4-ethyl-2-aminobenzenethiol with an appropriate aldehyde or ketone is a direct route to 2-substituted-5-ethyl-1,3-benzothiazoles. The general mechanism involves the initial formation of a Schiff base (an imine) between the amino group of the aminothiophenol and the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular cyclization and subsequent oxidation (dehydrogenation) to form the aromatic benzothiazole ring google.com.

A variety of catalysts and reaction conditions have been developed to promote this condensation, including the use of acidic or basic catalysts, as well as greener methods employing microwave irradiation or solvent-free conditions mdpi.comorganic-chemistry.org. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol at room temperature has been shown to be an efficient system for the condensation of 2-aminothiophenol with aldehydes, affording excellent yields in a short reaction time mdpi.com.

Table 2: Examples of Catalysts and Conditions for the Condensation of 2-Aminobenzenethiol with Aldehydes

| Catalyst/Conditions | Solvent | Temperature | Key Advantages |

| H₂O₂/HCl | Ethanol | Room Temperature | High yields, short reaction time |

| NH₄Cl | Methanol/Water | Room Temperature | Green, recyclable catalyst |

| L-proline, Microwave | Solvent-free | - | Green, inexpensive |

| Zinc acetate | Solvent-free | 80 °C | Environmentally friendly, good yields |

This table summarizes various conditions that could be adapted for the synthesis of this compound derivatives from 4-ethyl-2-aminobenzenethiol and a suitable aldehyde.

The reaction with ketones proceeds similarly, leading to 2,2-disubstituted benzothiazolines, which can then be pyrolyzed to yield 2-substituted benzothiazoles researchgate.net. The condensation of 4-ethylcyclohexanone with 2-amino-4-chlorothiophenol has been reported to produce a spirobenzothiazoline derivative researchgate.net.

The intramolecular cyclization of N-arylthioamides, also known as thiobenzanilides, is another established route to benzothiazoles researchgate.net. For the synthesis of this compound, this would involve the cyclization of a thioamide derived from 4-ethylaniline. This method is particularly useful for preparing 2-arylbenzothiazoles.

The cyclization is typically an oxidative process that forms a C-S bond between the thiocarbonyl group and the ortho-position of the aniline ring. Various oxidizing agents and catalysts have been employed to facilitate this transformation, including potassium ferricyanide in what is known as the Jacobsen cyclization (discussed in section 2.1.4). Modern variations of this reaction utilize photocatalysis, for example, using riboflavin as a photosensitizer under visible light irradiation researchgate.net.

Hofmann Method for Benzothiazole Synthesis

The synthesis of benzothiazoles is historically linked to August Wilhelm von Hofmann, who first reported the preparation of 2-substituted benzothiazoles in the late 19th century. While a specific, standardized procedure termed the "Hofmann Method" for benzothiazole synthesis is not as commonly cited as other named reactions, his pioneering work laid the foundation for the field.

Hofmann's early syntheses involved reactions such as the treatment of 2-aminothiophenol with phenyl isothiocyanate to form 2-anilinobenzothiazole. His work demonstrated the fundamental principle of constructing the thiazole ring from an ortho-substituted aniline precursor. These initial discoveries paved the way for the development of more refined and higher-yielding methodologies.

Jacobsen Cyclization for Benzothiazole Synthesis

The Jacobsen cyclization is a specific and effective method for the synthesis of benzothiazoles from thiobenzanilides. This reaction involves the radical cyclization of a thiobenzanilide using an oxidizing agent, classically potassium ferricyanide in an alkaline solution.

Table 3: Key Features of the Jacobsen Cyclization

| Starting Material | Reagent | Product Type | Key Characteristics |

| Thiobenzanilide | Potassium Ferricyanide, NaOH | 2-Substituted Benzothiazole | Radical cyclization, high efficiency, often a single regioisomer |

This table highlights the essential components and characteristics of the Jacobsen cyclization for benzothiazole synthesis.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives has increasingly focused on green chemistry principles to minimize environmental impact, reduce waste, and enhance energy efficiency. airo.co.in These approaches utilize alternative energy sources and advanced catalytic systems to create more sustainable synthetic pathways. mdpi.comresearchgate.net Key methodologies include the use of microwave and ultrasound irradiation to accelerate reactions, as well as the development of metal-based, heterogeneous, and biological catalysts that offer high efficiency and reusability. airo.co.inorgchemres.org

Microwave Irradiation Techniques for Enhanced Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the production of benzothiazole derivatives. scielo.br This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ias.ac.inresearchgate.net The synthesis of 2-substituted benzothiazoles is frequently achieved through the cyclocondensation of 2-aminothiophenols with aldehydes. ias.ac.in Under microwave irradiation, this reaction can be carried out in eco-friendly solvents like glycerol or even under solvent-free conditions, further bolstering its green credentials. semanticscholar.org For instance, the PIFA-promoted cyclocondensation of 2-aminothiophenols and aldehydes under microwave irradiation provides good to excellent yields in a one-pot process. ias.ac.in The efficiency of this method allows for the rapid generation of benzothiazole libraries for various applications. ias.ac.innih.gov

Table 1: Examples of Microwave-Assisted Benzothiazole Synthesis

| Reactants | Catalyst/Promoter | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, Aldehydes | Phenyliodine bis(trifluoroacetate) (PIFA) | Not specified | Microwave | Good to Excellent | ias.ac.in |

| 2-Aminothiophenol, Aldehydes | None specified | Glycerol | Microwave | High | semanticscholar.org |

Ultrasound Irradiation Protocols

Ultrasonic irradiation is another green chemistry technique that enhances chemical reactions through the phenomenon of acoustic cavitation. The formation, growth, and collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to accelerated reaction rates. An efficient and simple approach for the synthesis of benzothiazole-2-thiol derivatives involves the reaction of the corresponding aromatic amine with potassium isopropyl xanthate, catalyzed by copper sulfate (CuSO4) in aqueous media under ultrasonic irradiation. orgchemres.org This method highlights several advantages, including the use of green solvents (water and glycerol), short reaction times, high yields, and an inexpensive catalyst. orgchemres.org

Catalytic Approaches

Catalysis is a cornerstone of green chemistry, offering pathways to synthesize complex molecules with high selectivity and efficiency while minimizing waste. For this compound and its derivatives, various catalytic systems, including metal-based, heterogeneous, and biocatalytic approaches, have been developed.

Transition metal catalysis provides powerful methods for forming the benzothiazole core. nih.govresearchgate.net Copper and iridium catalysts are particularly notable for their unique reactivity in constructing C-S and C-B bonds, respectively.

Copper(II) Acetate (CuOAc): Copper-catalyzed reactions are efficient for synthesizing 2-substituted benzothiazoles. organic-chemistry.orgnih.gov A method involving the condensation of 2-aminobenzenethiols with nitriles using copper(II) acetate (Cu(OAc)₂) as a catalyst in ethanol offers excellent yields under mild conditions. organic-chemistry.org This approach is cost-effective, environmentally friendly, and tolerates a wide range of functional groups. organic-chemistry.org The mechanism is thought to involve the formation of a sulfilimine intermediate and subsequent intramolecular cyclization facilitated by copper coordination. organic-chemistry.org Copper catalysts like CuOAc and CuI are effective, whereas copper(II) precursors such as CuBr₂ and Cu(OAc)₂ sometimes show no product formation in other contexts. acs.org

Iridium-Catalyzed C−H Borylation: Iridium catalysis has enabled the regio- and enantioselective C-H borylation of secondary benzylic C-H bonds, using the benzothiazole ring itself as a directing group. ecnu.edu.cnthieme-connect.comecnu.edu.cn This advanced C-H functionalization strategy allows for the direct conversion of inert C-H bonds into valuable C-B bonds, which can be further transformed into a variety of functional groups. ecnu.edu.cnmdpi.com The reaction typically employs an iridium precatalyst and a chiral bidentate boryl ligand, affording borylated products in moderate to good yields with good enantioselectivity. ecnu.edu.cnthieme-connect.com The process involves an Ir(III)-Ir(V) catalytic cycle, initiated by the oxidative addition of the arene C-H bond to the iridium center. illinois.edu

Table 2: Examples of Metal-Catalyzed Reactions for Benzothiazole Synthesis and Functionalization

| Reaction Type | Catalyst System | Substrates | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Condensation | Cu(OAc)₂, Et₃N | 2-Aminobenzenethiols, Nitriles | Mild conditions, wide substrate scope | Up to 86% | organic-chemistry.org |

Heterogeneous catalysts are highly valued in green synthesis due to their ease of separation from the reaction mixture, potential for reuse, and enhanced stability. ncl.res.inresearchgate.net

ZnO-beta Zeolite: A cheap and recyclable ZnO-beta zeolite serves as an effective heterogeneous catalyst for the synthesis of benzothiazole derivatives. ncl.res.inaacmanchar.edu.in This solid acid catalyst, prepared by modifying hydrothermally synthesized beta zeolite with ZnO, facilitates the condensation of 2-aminothiophenol with aldehydes. ncl.res.inaelsindia.com The methodology offers several advantages, including environmental friendliness, short reaction times, high yields, and a simple work-up procedure. The catalyst can be recovered and reused for multiple cycles without a significant loss of activity. ncl.res.in

Tin(IV) Pyrophosphate (SnP₂O₇): SnP₂O₇ has been reported as a novel and efficient heterogeneous catalyst for the synthesis of benzothiazoles. mdpi.comnih.gov It catalyzes the condensation reaction of 2-aminothiophenol with various aromatic aldehydes, resulting in high yields (87–95%) and very short reaction times (8–35 minutes). mdpi.comnih.gov A key advantage of this catalyst is its reusability; it can be used for at least five cycles without any significant degradation in its catalytic activity. mdpi.comnih.gov The catalyst is prepared and characterized using techniques such as FT-IR, XRD, and SEM. tandfonline.com

Table 3: Performance of Heterogeneous Catalysts in Benzothiazole Synthesis

| Catalyst | Reaction | Key Advantages | Reusability | Yield | Reference |

|---|---|---|---|---|---|

| ZnO-beta Zeolite | Condensation of 2-aminothiophenol and aldehydes | Eco-friendly, short reaction time, simple work-up | Reused for four cycles | High | ncl.res.in |

Metal-free catalytic systems, including organocatalysis and enzyme catalysis, represent a frontier in green chemistry, avoiding the use of potentially toxic and expensive heavy metals.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles via a [4 + 2] cyclization of 2-benzothiazolimines and aldehydes. nih.govacs.org This method produces the corresponding products in high yields (81-99%) with excellent diastereoselectivities and enantioselectivities. nih.govacs.org Similarly, L-proline-derived guanidine-amide has been shown to be an efficient organocatalyst for the [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines. rsc.org These approaches provide access to pharmaceutically important chiral benzothiazole derivatives from readily available starting materials. nih.govrsc.org

Enzyme Catalysis (Laccases): Enzymes offer an environmentally benign alternative to traditional chemical catalysts, operating under mild conditions with high specificity. nih.gov Laccases, a family of blue multi-copper-containing oxidases, have been successfully employed in the synthesis of 2-arylbenzothiazoles. nih.govtandfonline.com These enzymes catalyze the condensation of 2-aminothiophenol with various benzaldehyde derivatives at room temperature in the presence of atmospheric oxygen, with water as the only byproduct. nih.govtandfonline.com Commercial laccases can facilitate this transformation in a buffer/acetonitrile mixture, leading to good to excellent yields. nih.gov This biocatalytic approach is a prime example of a green and sustainable method for constructing the benzothiazole scaffold. mdpi.comnih.gov

Table 4: Examples of Organo- and Enzyme-Catalyzed Syntheses of Benzothiazole Derivatives

| Catalyst Type | Catalyst | Reaction Type | Substrates | Yield | Key Features | Reference |

|---|---|---|---|---|---|---|

| Organocatalyst | Chiral Amine | [4+2] Cyclization | 2-Benzothiazolimines, Aldehydes | 81-99% | High enantioselectivity | nih.govacs.org |

Photocatalysis (e.g., Fluorescein, Riboflavin under visible light)

Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis, offering a sustainable alternative to traditional methods for constructing C-S bonds in benzothiazole scaffolds. chemrxiv.org This approach utilizes light energy to drive chemical reactions, often under mild conditions and without the need for harsh reagents. chemrxiv.org Organic dyes such as fluorescein and riboflavin have been effectively employed as photocatalysts in the synthesis of benzothiazole derivatives.

Fluorescein:

Fluorescein has been demonstrated as an efficient metal-free photocatalyst for the synthesis of benzothiazoles. researchgate.net In a typical reaction, 2-aminothiophenol derivatives react with aromatic aldehydes under blue LED irradiation in the presence of fluorescein and an oxygen atmosphere. researchgate.net This method avoids the need for metal catalysts or additional oxidants, showcasing good substrate tolerance and providing the corresponding benzothiazole products in high to excellent yields. researchgate.net The reaction is believed to proceed through a visible-light-induced condensation cyclization mechanism. researchgate.net While specific studies focusing solely on this compound using fluorescein are not abundant, the general applicability of this method to a variety of substituted 2-aminothiophenols and aldehydes suggests its potential for the synthesis of this specific derivative.

Riboflavin:

Riboflavin and its derivatives, such as riboflavin 2′,3′,4′,5′-tetraacetate (RFTA), have proven to be highly effective and naturally derived organocatalysts for the synthesis of 2-substituted benzothiazoles. chemrxiv.orgresearchgate.netnih.gov One prominent method involves the visible-light-mediated cyclization of thiobenzanilides. researchgate.netnih.gov This transition-metal-free approach utilizes riboflavin as a photosensitizer and a sacrificial oxidizing agent like potassium peroxydisulfate under visible light irradiation. researchgate.netnih.gov The methodology is noted for its broad functional group tolerance, affording the desired benzothiazoles in good yields under very mild conditions. researchgate.netnih.govorganic-chemistry.org

The proposed mechanism for the riboflavin-catalyzed reaction involves the initial excitation of riboflavin by visible light. The excited photocatalyst then facilitates an electron transfer from the thiobenzanilide, leading to the formation of a radical cation. chemrxiv.org Subsequent deprotonation and intramolecular cyclization, followed by oxidation, yield the final benzothiazole product. chemrxiv.org An advancement in this methodology replaces potassium persulfate with molecular oxygen as a cleaner oxidant, further enhancing the green credentials of the synthesis. chemrxiv.org Riboflavin's dual role as both a photocatalyst and a base in some instances eliminates the need for an external base. chemrxiv.org

Table 1: Photocatalytic Synthesis of Benzothiazole Derivatives

| Photocatalyst | Reactants | Light Source | Oxidant | Key Features | Reference |

|---|---|---|---|---|---|

| Fluorescein | 2-Aminothiophenol derivatives, Aromatic aldehydes | Blue LED | O₂ | Metal-free, high yields, good substrate tolerance. | researchgate.net |

| Riboflavin / RFTA | Thiobenzanilides | Visible Light | K₂S₂O₈ or O₂ | Transition-metal-free, mild conditions, broad functional group tolerance. chemrxiv.orgresearchgate.netnih.gov | chemrxiv.orgresearchgate.netnih.gov |

Solvent-Free and Aqueous Media Syntheses

The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Solvent-free and aqueous media syntheses of benzothiazoles represent significant strides in this direction, offering benefits such as reduced environmental impact, simplified workup procedures, and often, enhanced reaction rates.

Solvent-Free Synthesis:

Solvent-free, or solid-phase, reactions provide an eco-friendly and efficient alternative for the synthesis of benzothiazole derivatives. One such method involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, which proceeds rapidly to give excellent yields of 2-substituted benzothiazoles. researchgate.net Another approach utilizes molecular iodine in a one-pot, solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives, yielding benzothiazoles in a short reaction time. mdpi.com The reaction of 2-aminothiophenol with aldehyde derivatives in the presence of zinc sulfide nanoparticles under solvent-free conditions also provides high yields and allows for catalyst recycling. ekb.eg

Aqueous Media Synthesis:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzothiazole-2-thiol derivatives has been successfully achieved in aqueous media using copper sulfate as a catalyst for the reaction of the corresponding aromatic amine with potassium isopropyl xanthate. orgchemres.org This method is advantageous due to the use of a green solvent, readily available precursors, and a simple workup. orgchemres.org Additionally, a one-pot synthesis of a benzothiazole-based fluorescent probe has been reported in a micellar medium, which involves the condensation of 2-aminothiophenol with salicylaldehyde followed by a subsequent reaction. rsc.orgresearchgate.net The use of a methanol-water mixed solvent at room temperature has also been shown to be effective for the synthesis of benzothiazoles from 2-aminothiophenol and benzaldehyde, catalyzed by ammonium chloride. mdpi.comnih.gov

Table 2: Solvent-Free and Aqueous Media Syntheses of Benzothiazole Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Solvent-Free | 2-Aminothiophenol, Aromatic benzoyl chlorides | Room temperature | Rapid reaction, excellent yields. | researchgate.net |

| Solvent-Free | 2-Aminothiophenol, Benzoic acid derivatives | Molecular iodine | One-pot, solid-phase. | mdpi.com |

| Aqueous Media | Aromatic amine, Potassium isopropyl xanthate | CuSO₄ | Green solvent, simple workup. | orgchemres.org |

| Aqueous Media | 2-Aminothiophenol, Salicylaldehyde | Micellar medium | One-pot synthesis. | rsc.orgresearchgate.net |

| Aqueous Media | 2-Aminothiophenol, Benzaldehyde | NH₄Cl in Methanol-Water | Room temperature, high yield. | mdpi.comnih.gov |

Multi-component and One-Pot Reaction Strategies

Several one-pot methodologies have been developed for the synthesis of benzothiazole derivatives. For instance, a three-component one-pot classical Biginelli reaction has been utilized to synthesize novel derivatives of benzothiazolylpyrimidine-5-carboxamides. nih.gov This reaction involves benzothiazolyloxobutanamide, substituted aromatic benzaldehydes, and thiourea (B124793). nih.gov Another example is the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and acid chlorides or anhydrides in the presence of a basic heterogeneous catalyst, which proceeds under mild conditions with high yields and allows for catalyst recycling. nih.gov

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, showcasing the potential of biocatalysis in generating these heterocyclic structures with high yields under mild conditions. mdpi.com Furthermore, the synthesis of benzothiazole derivatives has been achieved through the condensation of 2-aminothiophenol with various aldehydes using ZnO-beta zeolite as a heterogeneous catalyst in a one-pot manner. ekb.eg

Stereoselective and Regioselective Synthesis Considerations

Controlling stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of desired isomers.

Regioselective Synthesis:

Regioselectivity in the synthesis of benzothiazole derivatives is often dictated by the nature of the reactants and the reaction conditions. For example, an iron(III)-catalyzed regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates has been reported. nih.gov This method involves the triflic acid-promoted addition of arenes to aryl isothiocyanates followed by an FeCl₃-catalyzed C-S bond formation via C-H functionalization. nih.gov The regioselectivity of this reaction is influenced by the electronic properties of the arene component.

The synthesis of 1,4-benzothiazines from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol also proceeds with high regioselectivity. researchgate.netacgpubs.org The nucleophilic attack of the sulfur atom of 2-aminothiophenol on the epoxide ring is highly selective, leading to the formation of a specific regioisomer. researchgate.netacgpubs.org The stronger nucleophilicity of sulfur compared to the nitrogen of the amine group directs the initial ring-opening step. researchgate.netacgpubs.org

Furthermore, the functionalization of the 2,1,3-benzothiadiazole (B189464) core through Ir-catalyzed C-H borylation allows for regioselective access to versatile building blocks that can be further derivatized at specific positions. nih.gov While this example is on a related heterocyclic system, the principles of directing group-assisted C-H functionalization can be conceptually applied to achieve regioselective synthesis of substituted benzothiazoles.

Stereoselective Synthesis:

While the core 1,3-benzothiazole ring is planar and achiral, the introduction of stereocenters in the substituents at various positions necessitates stereoselective synthetic methods. The synthesis of 1,4-benzothiazine derivatives from epoxides can result in the formation of diastereomers. researchgate.net The separation of these diastereomers can be challenging, highlighting the need for developing stereoselective variants of such reactions. The specific factors controlling the stereochemical outcome in these reactions often involve the geometry of the starting materials and the mechanism of the cyclization step. Further research into chiral catalysts or auxiliaries could lead to highly stereoselective syntheses of complex benzothiazole derivatives.

Reaction Mechanisms and Reactivity Studies of 5 Ethyl 1,3 Benzothiazole

Mechanistic Investigations of Cyclization Reactions

The formation of the benzothiazole (B30560) ring system is a cornerstone of its chemistry, with several mechanistic pathways elucidated for its synthesis. A prevalent method involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivatives. thieme-connect.demdpi.com For the synthesis of a 2-substituted benzothiazole, the proposed mechanism involves the initial formation of an amide or thioester intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzothiazole ring. mdpi.com

Another well-established route is the Jacobsen cyclization, which proceeds via the radical cyclization of thiobenzanilides. researchgate.net This method is a highly effective strategy for benzothiazole synthesis. researchgate.net Additionally, novel cyclization pathways continue to be developed. For instance, a one-pot synthesis can be achieved through directed lithiation of N-(3-halophenyl)propanethioamides, which generates an aryne intermediate that subsequently undergoes cyclization. acs.org

Furthermore, existing benzothiazole cores can be used to build more complex fused systems. N-aminated 2-benzylbenzothiazoles, for example, can react with ethyl orthoformate to yield pyrazolo[5,1-b] scholaris.canih.govbenzothiazoles. The proposed mechanism for this ring closure involves the deprotonation of an intermediate N-amino salt, followed by an electrocyclization to form the new tricyclic system. semanticscholar.org

Radical-Based Reaction Mechanisms

Radical chemistry offers a powerful avenue for both the synthesis and functionalization of the benzothiazole nucleus. Visible light-mediated photoredox catalysis has emerged as a significant tool for forming the benzothiazole ring from thiobenzanilides. chemrxiv.org In one proposed mechanism, a ruthenium-based photocatalyst, upon excitation by visible light, oxidizes the sulfur atom of the thiobenzanilide to generate a radical cation. This intermediate then undergoes an intramolecular radical cyclization onto the aniline ring, followed by re-aromatization to yield the final benzothiazole product. chemrxiv.org

Alternatively, under photocatalyst-free conditions, a thiobenzanilide precursor with a suitable leaving group (e.g., a bromine atom) can absorb a photon to form an excited state. This leads to an intramolecular electron transfer, generating a thiyl radical and an aryl halide radical anion. Subsequent debrominative cyclization yields the benzothiazole product. chemrxiv.org

Acyl radicals can also be generated from benzothiazoline precursors through direct photoexcitation. These acyl radicals can then be trapped by various substrates, such as quinoxalin-2-ones, or can initiate a cascade radical cyclization with isonitriles to synthesize phenanthridines. nih.gov The Jacobsen cyclization, involving the oxidation of thiobenzanilides with potassium ferricyanide, is another classic example of a radical-mediated cyclization to form benzothiazoles. researchgate.net

Nucleophilic and Electrophilic Substitution Pathways

The benzothiazole ring system can undergo both nucleophilic and electrophilic substitution reactions, although its reactivity is nuanced. The benzene (B151609) portion of the molecule is generally more susceptible to electrophilic aromatic substitution (EAS), while the thiazole (B1198619) ring can be subject to nucleophilic attack, particularly at the C2 position.

Electrophilic Substitution: The fused benzene ring in 5-ethyl-1,3-benzothiazole is activated towards EAS by the electron-donating ethyl group. The ethyl group is an ortho, para-director, meaning it directs incoming electrophiles to positions 4 and 6 of the benzothiazole ring. youtube.com The thiazole ring itself has a deactivating effect on the fused benzene ring, but the activating nature of the ethyl group is generally sufficient to promote reactions like nitration, halogenation, and Friedel-Crafts reactions. The precise outcome of these reactions depends on the interplay between the directing effects of the ethyl group and the heterocyclic ring. msu.edu

Nucleophilic Substitution: The benzothiazole ring is generally stable but can undergo ring-opening when treated with bases. thieme-connect.de Direct nucleophilic substitution on the carbocyclic ring is uncommon unless activated by strongly electron-withdrawing groups. However, the C2 position of the thiazole ring is electrophilic and can be attacked by nucleophiles, often leading to ring-fused products or substitution if a suitable leaving group is present. For instance, 1,3-benzothiazole-2-thiol can act as a nucleophile in substitution reactions. nih.gov In more complex systems, nucleophiles can induce a ring contraction of a larger heterocyclic system to form the stable 1,3-benzothiazole core. beilstein-journals.orgnih.gov

Ring-Opening and Ring-Closing Reactions

The stability of the benzothiazole ring can be overcome under specific conditions, leading to synthetically useful ring-opening reactions. Conversely, ring-closing reactions are fundamental to its synthesis.

Ring-Opening Reactions: A notable example is the oxidative ring-opening of benzothiazole derivatives. scholaris.caresearchgate.net Treatment of a benzothiazole with a mild oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent leads to the cleavage of the thiazole ring. scholaris.ca The reaction yields an acylamidobenzene sulfonate ester. Mechanistic evidence suggests that the reaction proceeds through the opening of the thiazole ring first, followed by the oxidation of the resulting thiol intermediate. scholaris.caresearchgate.net This transformation provides a facile method for accessing complex and functionalized benzene derivatives from readily available benzothiazoles. scholaris.ca

Ring-Closing Reactions: As discussed under cyclization (Section 3.1), ring-closing reactions are the primary methods for synthesizing the benzothiazole scaffold. These reactions typically involve the intramolecular cyclization of a substituted aniline bearing a sulfur-containing side chain. mdpi.commdpi.com A more complex example that can be classified as a ring-closing reaction is the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] mdpi.comscholaris.cabenzothiazine-1,2,4-triones. In this process, a nucleophile attacks the 1,4-benzothiazine moiety, leading to the cleavage of an S-C bond. This forms a 1-(2-thiophenyl)pyrrole derivative in situ, which then undergoes an intramolecular cyclization to create the thermodynamically stable pyrrolo[2,1-b] scholaris.canih.govbenzothiazole product. beilstein-journals.orgnih.gov

Table 1: Summary of Selected Reactions and Mechanisms

| Reaction Type | Reagents/Conditions | Key Mechanistic Step | Product Type |

|---|---|---|---|

| Cyclization | 2-Aminothiophenol, Carboxylic Acid, PPA | Intramolecular cyclization of amide intermediate | 2-Substituted Benzothiazole |

| Radical Cyclization | Thiobenzanilide, Visible light, Ru(bpy)₃²⁺ | Intramolecular radical cyclization of a sulfur radical cation | Benzothiazole |

| Ring-Opening | Benzothiazole, MMPP, Alcohol | Oxidative cleavage of the thiazole ring | Acylamidobenzene sulfonate ester |

| Ring Contraction | Pyrrolo[2,1-c] mdpi.comscholaris.cabenzothiazine, Nucleophile | Nucleophile-induced S-C bond cleavage followed by intramolecular cyclization | Pyrrolo[2,1-b] scholaris.canih.govbenzothiazole |

Functional Group Transformations and Interconversions

Functional group transformations allow for the modification of the this compound scaffold to create a diverse range of derivatives. These transformations can target the ethyl group, the benzothiazole core, or other substituents.

Reactions of the Ethyl Group: The ethyl group attached to the benzene ring has a benzylic position (the CH₂ group) that is susceptible to oxidation. Using strong oxidizing agents like potassium permanganate or chromic acid, the ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group. This provides a route to 5-acetyl-1,3-benzothiazole or 1,3-benzothiazole-5-carboxylic acid, respectively.

Reactions on the Benzothiazole Ring: While the benzothiazole ring itself is relatively stable, functional groups appended to it can be readily interconverted. For example, if a nitro group were introduced onto the benzene ring via electrophilic nitration, it could be reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation. vanderbilt.edu This amino group can then serve as a handle for a wide array of further transformations. For instance, it can be converted into a diazonium salt, which is a versatile intermediate for introducing various other functional groups such as halogens (Sandmeyer reaction), hydroxyl, or cyano groups.

Transformations of Other Functional Groups: General principles of functional group interconversion are applicable to derivatives of this compound. vanderbilt.edu For instance, a hydroxyl group on the ring could be converted to an ether or an ester. A carboxylic acid group could be transformed into an ester, an amide, or an acyl chloride. vanderbilt.edu These transformations are essential for synthesizing analogs with modified properties for various applications. S-alkylation of benzothiazole-3-thiones with reagents like methyl iodide is a common method for introducing alkylthio groups. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy The ¹H NMR spectrum of 5-Ethyl-1,3-benzothiazole is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the ethyl group. The aromatic region would feature signals for the protons at the C-2, C-4, C-6, and C-7 positions. The proton at C-2 is typically the most deshielded, appearing as a singlet downfield. The protons on the benzene (B151609) ring (C-4, C-6, and C-7) would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The ethyl group would present as a quartet for the methylene (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, this includes the nine carbon atoms of the bicyclic core and the two carbons of the ethyl substituent. The carbon atom at the C-2 position is typically observed at a significant downfield shift due to its position between two heteroatoms (N and S). The quaternary carbons (C-3a, C-5, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts for the ethyl group's carbons are found in the characteristic upfield aliphatic region.

2D NMR Spectroscopy Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the -CH₂ and -CH₃ protons of the ethyl group and among adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-2 | ~8.9 - 9.1 (s, 1H) | ~153 - 155 |

| C-4 | ~7.9 - 8.1 (d, 1H) | ~121 - 123 |

| C-6 | ~7.3 - 7.5 (dd, 1H) | ~125 - 127 |

| C-7 | ~7.8 - 8.0 (d, 1H) | ~122 - 124 |

| Ethyl -CH₂- | ~2.7 - 2.9 (q, 2H) | ~25 - 28 |

| Ethyl -CH₃ | ~1.2 - 1.4 (t, 3H) | ~15 - 17 |

| C-3a | - | ~134 - 136 |

| C-5 | - | ~140 - 142 |

| C-7a | - | ~152 - 154 |

| Note: Predicted values are based on analysis of unsubstituted benzothiazole and related substituted derivatives. Solvent is typically CDCl₃ or DMSO-d₆. s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum. The C-S bond vibrations within the thiazole (B1198619) ring, which may be weak in the IR spectrum, can also be observed. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Ethyl) | 2980 - 2850 | IR, Raman |

| C=N Stretch (Thiazole Ring) | 1650 - 1580 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600 - 1450 | IR, Raman |

| C-H Bending (Aliphatic) | 1470 - 1370 | IR |

| C-H Bending (Aromatic) | 900 - 675 | IR |

| C-S Stretch | 800 - 600 | Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) HRMS would be used to determine the precise molecular mass of this compound (C₉H₉NS). This measurement is accurate enough to confirm the elemental composition and distinguish it from other isomers or compounds with the same nominal mass. The calculated exact mass for the molecular ion [M]⁺ is 163.0456.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample and identifying the compound in complex mixtures. The mass spectrometer would detect the protonated molecule [M+H]⁺ at m/z 164.0534. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation. The expected fragmentation pattern for this compound would likely involve the loss of a methyl radical (•CH₃, -15 Da) via benzylic cleavage to form a stable ion at m/z 148. This could be followed by the loss of ethylene (C₂H₄, -28 Da) from the parent ion to give a fragment at m/z 135, corresponding to the benzothiazole radical cation. nist.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Species | Calculated Exact Mass (m/z) | Analysis Type | Notes |

| [M]⁺ | 163.0456 | HRMS (EI) | Molecular Ion |

| [M+H]⁺ | 164.0534 | HRMS (ESI) | Protonated Molecule |

| [M-CH₃]⁺ | 148.0300 | MS/MS | Loss of a methyl radical |

| [M-C₂H₄]⁺• | 135.0245 | MS/MS | Loss of ethylene |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The spectrum of this compound is expected to be similar to that of the parent benzothiazole, which exhibits characteristic absorptions due to π→π* electronic transitions within the aromatic system. nist.gov The presence of the electron-donating ethyl group on the benzene ring is predicted to cause a slight bathochromic (red) shift of the absorption maxima (λₘₐₓ) compared to the unsubstituted compound. researchgate.net These transitions are indicative of the conjugated bicyclic aromatic core.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Solvent |

| π→π | ~250 - 260 | Ethanol |

| π→π | ~285 - 295 | Ethanol |

| Note: Values are estimations based on the spectrum of unsubstituted benzothiazole and the expected effect of an alkyl substituent. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the benzothiazole ring system and determine the conformation of the ethyl group relative to the ring. Furthermore, crystallographic analysis reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or weak hydrogen bonds that govern the solid-state structure. iucr.org While no specific crystal structure for this compound is currently reported, analysis of related benzothiazole structures confirms the general planarity of the fused ring system. iucr.org

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

Beyond primary structure elucidation, advanced spectroscopic methods can probe the more subtle intermolecular interactions of this compound. In solution, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons, which can reveal information about solution-state conformation and potential molecular aggregation. In the solid state, techniques such as solid-state NMR (ssNMR) can provide information about the different crystalline forms (polymorphs) and the local environment of atoms within the crystal lattice, complementing data from X-ray crystallography. These advanced methods are crucial for understanding how the molecule behaves and interacts in condensed phases.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Structure and Quantum Parameters

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules. scirp.org It is widely employed for benzothiazole (B30560) and its derivatives to elucidate molecular geometry, stability, and various quantum chemical parameters. scirp.orgugm.ac.id DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), provide a reliable framework for understanding the interplay between a molecule's structure and its chemical behavior. scirp.orgniscpr.res.innih.gov

Geometry optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For benzothiazole derivatives, DFT methods have been successfully used to calculate optimized geometric parameters, including bond lengths and bond angles. nbu.edu.sacore.ac.uk These calculations show good agreement with experimental data where available. core.ac.uk The optimized structure provides a foundation for calculating other electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species. scirp.org

Interactive Data Table: Predicted Geometric Parameters for 5-Ethyl-1,3-benzothiazole (Illustrative) This table presents hypothetical, yet representative, optimized geometric parameters for the core benzothiazole ring of this compound, based on typical values for related structures calculated via DFT.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.76 Å |

| Bond Length | C=N | 1.30 Å |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |

| Bond Angle | C-S-C | 91.5° |

| Bond Angle | C-N=C | 111.0° |

Theoretical vibrational analysis is a key application of DFT. By calculating the harmonic vibrational frequencies, researchers can predict the infrared (IR) and Raman spectra of a molecule. core.ac.uknih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. researchgate.net These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental spectra recorded using techniques like Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govresearchgate.net To improve agreement with experimental results, which are often recorded in the solid state, calculated frequencies (typically for the gaseous phase) are often multiplied by a scaling factor. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2960 |

| C=N Stretch | Thiazole (B1198619) Ring | 1550 - 1600 |

| C-S Stretch | Thiazole Ring | 650 - 750 |

| Ring Skeletal Vibrations | Benzothiazole Core | 1400 - 1500 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. niscpr.res.in The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. mdpi.com A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. scirp.orgmdpi.com Conversely, a large energy gap implies greater stability. scirp.org

Analysis of the spatial distribution of HOMO and LUMO across the benzothiazole scaffold reveals regions susceptible to electrophilic and nucleophilic attack and provides insight into intramolecular charge transfer (ICT) processes, where electron density moves from a donor part to an acceptor part of the molecule upon electronic excitation. niscpr.res.innih.gov

Interactive Data Table: Frontier Orbital Energies for Benzothiazole Derivatives (Representative Values)

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Substituted Benzothiazoles | -5.5 to -6.2 | -0.8 to -2.6 | 4.4 to 5.5 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. wjarr.com This technique is fundamental in structure-based drug design to understand and predict ligand-receptor interactions at the atomic level. biointerfaceresearch.com For benzothiazole derivatives, docking studies have been used to explore their potential as inhibitors for various biological targets, including protein kinases like p56lck and JNK3, and bacterial enzymes such as MurD. biointerfaceresearch.comnih.govnih.gov

The simulations identify the most favorable binding poses and calculate a "docking score," which estimates the binding affinity. wjarr.com These studies also reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand in the receptor's active site. nih.govnih.gov This information provides a structural basis for the observed biological activity and guides the design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structures of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). chula.ac.thnih.gov These models are built by calculating a set of molecular descriptors—numerical values that encode structural, electronic, or physicochemical features of the molecules. chula.ac.thchula.ac.th

For various series of benzothiazole derivatives, QSAR models have been successfully developed to predict their antitumor and antibacterial activities. chula.ac.thasianpubs.orgresearchgate.net These models help identify the key structural features that enhance or diminish a compound's potency. chula.ac.th For instance, a QSAR study might reveal that increased hydrophobicity in a particular region of the benzothiazole scaffold potentiates its anticancer activity. chula.ac.thchula.ac.th Such insights are invaluable for the rational design and optimization of new therapeutic agents. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations model the physical movements of atoms and molecules, providing detailed information on the conformational flexibility of the ligand and the receptor. mdpi.com

For benzothiazole-based compounds, MD simulations are used to assess the stability of the protein-ligand complex predicted by docking. nih.govnih.gov By simulating the complex for nanoseconds, researchers can observe whether the ligand remains stably bound in the active site and analyze the persistence of key interactions. nih.gov These simulations provide a more accurate and realistic understanding of the binding event and are crucial for validating the results of static docking studies. acs.orgnih.gov

Mechanistic Studies of Biological Activities

Exploration of Molecular Targets and Pathways

The benzothiazole (B30560) nucleus is a versatile scaffold found in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. mdpi.comnih.gov This versatility stems from its ability to interact with a diverse range of molecular targets.

Research has identified several key protein targets for benzothiazole derivatives:

Kinases: Certain benzothiazole hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is crucial for tumor growth. nih.gov

Enzymes in Metabolic Pathways: Dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria, has been identified as a target for some benzothiazole derivatives, highlighting their potential as antimicrobial agents. mdpi.com

Transcription Factors: The oncogenic transcription factor FOXM1, which is overexpressed in many cancers, has been identified as a molecular target for novel benzothiazole derivatives. houstonmethodist.org

Other Enzymes: Benzothiazole derivatives have been investigated as inhibitors of various other enzymes, including c-Jun N-terminal kinase (JNK), methylglyoxal (B44143) mediated glycation of proteins, and dehydrosqualene synthase. nih.govnih.govresearchgate.net

The pathways affected by these interactions are critical to cell function and survival. By inhibiting targets like VEGFR-2, benzothiazole compounds can disrupt signaling pathways essential for cancer cell proliferation and metastasis. nih.gov Similarly, by targeting bacterial enzymes like DHPS or DNA gyrase, they interfere with vital microbial processes, leading to an antibacterial effect. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological potency. For benzothiazole derivatives, SAR investigations have provided valuable insights for the design of more effective therapeutic agents. benthamscience.comrjptonline.org

The type and position of substituents on the benzothiazole ring system significantly modulate the compound's biological activity. Literature reviews consistently highlight that substitutions at the C-2 and C-6 positions are particularly critical for determining the pharmacological profile. benthamscience.comdntb.gov.ua However, modifications at other positions, including position 5, also play an important role.

The benzothiazole scaffold itself is fundamental to the biological activity of its derivatives. dntb.gov.uanih.gov As a fused bicyclic system, it provides a rigid, planar structure that can fit into the binding sites of various enzymes and receptors. mdpi.com

Key features of the benzothiazole core that contribute to ligand binding include:

Aromatic System: The extended π-delocalized system of the fused rings allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein's active site. nih.gov

Heteroatoms: The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as hydrogen bond acceptors, forming crucial interactions that anchor the ligand to its target. dntb.gov.ua These heteroatoms also allow for coordination with various metals, which can enhance biological activity. dntb.gov.ua

This combination of a rigid framework and specific interaction points makes the benzothiazole nucleus a highly effective scaffold for designing inhibitors that target a wide range of biological molecules. nih.gov

Mechanistic Insights into Antimicrobial Activity

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities through various mechanisms. researchgate.net Research has provided detailed insights into their action against specific bacterial targets, most notably DNA gyrase B and dialkylglycine decarboxylase. nih.gov

One of the most well-documented antimicrobial mechanisms for benzothiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Specifically, these compounds target the GyrB subunit, which contains the ATP-binding site.

By binding to this site, benzothiazole inhibitors act as ATP-competitive inhibitors. This action prevents the hydrolysis of ATP, which is the energy source for the enzyme's function of introducing negative supercoils into DNA. The disruption of this process ultimately halts DNA replication and leads to bacterial cell death. The table below presents the inhibitory concentrations (IC₅₀) for select benzothiazole derivatives against E. coli DNA gyrase, demonstrating their potency.

| Compound | Substituent at Position 2 | IC₅₀ (nM) against E. coli Gyrase |

|---|---|---|

| Derivative 1 | 4,5-dibromo-1H-pyrrole-2-carboxamide | 6.0 |

| Derivative 2 | 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide | 10.0 |

| Derivative 3 | (Glycine derivative) | 9.5 |

Data derived from studies on benzothiazole-based DNA gyrase inhibitors.

Another identified molecular target contributing to the antimicrobial effect of benzothiazole derivatives is dialkylglycine decarboxylase. nih.gov This enzyme is a pyridoxal-5'-phosphate (PLP) dependent enzyme found in certain bacteria. It plays a role in the metabolism of specific amino acids. By inhibiting this enzyme, benzothiazole compounds can disrupt essential metabolic pathways, thereby impeding bacterial growth and survival. This mechanism, among others, contributes to the broad utility of the benzothiazole scaffold in the development of novel antibacterial agents. nih.gov

Mechanistic Insights into Anticancer Activity

While the aggregation of proteins like α-synuclein and tau is primarily associated with neurodegenerative diseases, the modulation of protein aggregation by chemical compounds is a significant area of research with potential broader implications. nih.govacs.orgacs.org Benzothiazole derivatives have been identified as potent inhibitors of the aggregation of these proteins. nih.govacs.orgacs.org The mechanism of action is thought to involve the stabilization of the non-aggregated state of the protein and the inhibition of the primary nucleation process, which is the initial step in the formation of protein aggregates. nih.gov

Studies have shown that certain benzothiazole derivatives can reduce the formation of α-synuclein and tau fibrils in a dose-dependent manner. acs.orgacs.org These compounds have also been observed to redirect the aggregation pathway towards the formation of non-toxic oligomeric species and fibrils with different structural properties. nih.gov Specifically, some benzothiazole and indole (B1671886) hybrid compounds have demonstrated the ability to decrease the fluorescence of Thioflavin-T, a dye used to detect amyloid fibrils, indicating a reduction in the formation of mature fibrils of both α-synuclein and the 2N4R tau isoform. nih.gov Transmission electron microscopy has further confirmed the anti-aggregation effect of these compounds. nih.gov

Table 2: Effect of Benzothiazole Derivatives on Protein Aggregation

| Protein Target | Observed Effect | Investigative Techniques | References |

|---|---|---|---|

| α-Synuclein | Inhibition of fibril and oligomer formation | Thioflavin-T (ThT) fluorescence assay, Transmission Electron Microscopy (TEM), Photo-induced cross-linking of unmodified proteins (PICUP) | nih.gov |

| Tau (2N4R isoform) | Inhibition of fibril formation | Thioflavin-T (ThT) fluorescence assay, Transmission Electron Microscopy (TEM) | nih.govnih.gov |

| Amyloid Beta (Aβ) | Inhibition of aggregation | In vitro fluorometric assay | rsc.orgrsc.org |

A significant mechanism underlying the anticancer activity of benzothiazole derivatives is the inhibition of tyrosine kinases. nih.govresearchgate.netresearchgate.net These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. frontiersin.org The epidermal growth factor receptor (EGFR) is a well-studied tyrosine kinase that is often overexpressed in various cancers. nih.govresearchgate.netresearchgate.net

Benzothiazole derivatives have been designed and identified as promising inhibitors of EGFR tyrosine kinase. nih.govresearchgate.net Molecular docking and dynamics simulations have shown that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways. nih.govresearchgate.net This inhibition of EGFR signaling can lead to the suppression of cancer cell proliferation and the induction of apoptosis. frontiersin.org The interaction between the benzothiazole derivatives and the EGFR active site is stabilized by a number of binding interactions. nih.govresearchgate.net

In addition to EGFR, other kinases such as p38α mitogen-activated protein kinase (MAPK) have also been identified as targets for benzothiazole derivatives. nih.gov Some of these compounds act as Type V kinase inhibitors, targeting both the ATP-binding site and an allosteric site on the enzyme. nih.gov

Certain benzothiazole derivatives have been shown to exert their anticancer effects by interacting with DNA, leading to DNA damage and subsequent cell cycle arrest and apoptosis. nih.gov One such derivative, designated as 5g, was found to induce DNA double-strand breaks in cancer cells. nih.gov This DNA damage is thought to be mediated by an increase in the levels of reactive oxygen species (ROS). nih.gov

The induction of DNA damage triggers a cellular response that leads to the arrest of the cell cycle, typically at the G2/M phase, to allow for DNA repair. nih.gov However, if the damage is too severe, it can lead to the activation of apoptotic pathways. nih.gov In the case of compound 5g, the G2/M arrest was associated with the deregulation of several cell cycle-related proteins, including CDK1, CyclinB1, and CDC25c. nih.gov Furthermore, this compound was observed to decrease the mitochondrial membrane potential and activate both intrinsic and extrinsic apoptotic pathways, as evidenced by the cleavage of PARP1 and caspases 8 and 9. nih.gov

While some benzothiazole derivatives induce DNA damage, others have been identified as DNA minor groove-binding agents that inhibit human topoisomerase IIα without acting as DNA intercalators or topoisomerase poisons. researchgate.net

Mechanistic Insights into Other Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant, Antitubercular)

Benzothiazole derivatives exhibit a wide range of pharmacological activities, and research has shed light on the mechanisms underlying some of these effects.

Anti-inflammatory Activity: The anti-inflammatory properties of some benzothiazole derivatives have been linked to their ability to inhibit key signaling pathways involved in inflammation. frontiersin.org For instance, certain derivatives have been shown to inhibit the AKT and ERK signaling pathways, which are known to play a role in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. frontiersin.org

Anticonvulsant Activity: The anticonvulsant effects of benzothiazole derivatives are thought to be mediated through their interaction with neuronal ion channels and receptors. nih.gov Computational studies have suggested that these compounds can interact with nicotinic acetylcholine (B1216132) ion-gated receptors. nih.gov Riluzole, a benzothiazole-containing drug, is known to have a phenytoin-like spectrum of anticonvulsant activity. nih.gov

Antitubercular Activity: The mechanism of action for the antitubercular activity of some benzothiazole derivatives involves the inhibition of essential enzymes in Mycobacterium tuberculosis. nih.gov One such target is decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), an enzyme involved in the synthesis of the mycobacterial cell wall. nih.gov Molecular docking studies have shown that these compounds can bind to the active site of DprE1, thereby inhibiting its function and preventing the growth of the bacteria. nih.gov

Table 3: Mechanistic Insights into Other Pharmacological Activities

| Pharmacological Activity | Proposed Mechanism of Action | Key Molecular Targets/Pathways | References |

|---|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways | AKT and ERK signaling pathways | frontiersin.org |

| Anticonvulsant | Modulation of neuronal ion channels and receptors | Nicotinic acetylcholine ion-gated receptors | nih.gov |

| Antitubercular | Inhibition of mycobacterial cell wall synthesis | Decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1) | nih.gov |

Compound Names Mentioned in the Article

Derivatization and Functionalization Strategies for Novel Architectures

Site-Selective Functionalization of the Benzothiazole (B30560) Ring

The benzothiazole ring possesses several carbon atoms (C-2, C-4, C-5, C-6, C-7) that can be selectively functionalized. The reactivity of these positions is dictated by the electronic nature of the fused heterocyclic system.

C-2 Position: The C-2 position is the most reactive site for functionalization, primarily due to the acidity of the C2-H proton. This facilitates deprotonation and subsequent reaction with electrophiles. A prominent strategy for C-2 modification is the palladium-catalyzed direct C-H arylation. chemrxiv.orgnih.gov This reaction typically involves coupling the benzothiazole with aryl halides (iodides or bromides) to form 2-arylbenzothiazoles. chemrxiv.orgacs.org While specific studies on 5-Ethyl-1,3-benzothiazole are not extensively detailed, the general mechanism is applicable. The process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by C-H bond activation at the C-2 position of the benzothiazole, and subsequent reductive elimination to yield the final product.

| Reaction | Catalyst/Reagents | Position | Product Type |

| Direct C-H Arylation | Pd(OAc)₂, Ligands, Base | C-2 | 2-Aryl-(5-ethyl)-benzothiazoles |

| Deprotonation/Electrophilic Quench | Organolithium, Electrophile | C-2 | 2-Substituted-(5-ethyl)-benzothiazoles |

| Electrophilic Aromatic Substitution | Lewis/Brønsted Acid | C-4, C-6, C-7 | Halogenated, Nitrated, or Acylated derivatives |

C-4, C-5, C-6, and C-7 Positions: The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic aromatic substitution. The precise location of substitution is influenced by the directing effects of both the fused thiazole (B1198619) ring and the ethyl group at the C-5 position. The thiazole moiety generally deactivates the benzene ring towards electrophilic attack, but functionalization at C-4, C-6, and C-7 is achievable under appropriate conditions. mdpi.com The ethyl group at C-5 is an ortho-, para-director, which would favor substitution at the C-4 and C-6 positions.

Introduction of Heterocyclic Moieties

Incorporating additional heterocyclic rings onto the this compound scaffold is a common strategy to create hybrid molecules with potentially enhanced biological activities.

Pyrazole: Pyrazole moieties can be introduced by first synthesizing a chalcone (B49325) derivative of this compound. researchgate.net This chalcone can then be cyclized with hydrazine (B178648) or its derivatives to form a pyrazoline, which can be subsequently oxidized to a pyrazole. researchgate.netjbarbiomed.com Another approach involves the 1,3-dipolar cycloaddition of nitrile imines with α-(benzothiazol-2-yl)cinnamonitrile derivatives to regioselectively produce pyrazole-containing compounds. carta-evidence.orgtandfonline.com

Pyrimidine (B1678525): Pyrimidine rings can be tethered to the benzothiazole core through various synthetic routes. researchgate.netresearchgate.net A common method involves the chloroacetylation of 2-amino-5-ethyl-benzothiazole, followed by reaction with a suitable pyrimidine precursor, such as a tetrahydropyrimidine-5-carbonitrile derivative. nih.gov This creates a flexible acetamide (B32628) linker between the two heterocyclic systems.

Thiadiazole: To introduce a 1,3,4-thiadiazole (B1197879) ring, a 5-ethyl-benzothiazole precursor bearing a carboxylic acid or an amino group is typically required. For instance, 2-amino-5-ethyl-benzothiazole can be converted into a thiourea (B124793) derivative, which is then cyclized with an appropriate reagent to form the thiadiazole ring. nih.gov Alternatively, a carboxylic acid derivative can be reacted with thiosemicarbazide (B42300) and a dehydrating agent like phosphorus oxychloride to yield the 1,3,4-thiadiazole moiety. tandfonline.comjocpr.com

Thiazole: The Hantzsch thiazole synthesis is a classic and effective method for introducing a thiazole ring. This would involve reacting a 2-(α-haloacetyl)-5-ethyl-benzothiazole with a thioamide. The reaction proceeds via a condensation and cyclization mechanism to afford a thiazole ring attached to the benzothiazole core. nih.gov

| Heterocycle | Key Intermediate from this compound | Synthetic Strategy |

| Pyrazole | 2-Acetyl-5-ethyl-benzothiazole | Chalcone formation followed by cyclization with hydrazine. researchgate.netresearchgate.net |

| Pyrimidine | 2-Amino-5-ethyl-benzothiazole | Chloroacetylation and subsequent reaction with a pyrimidine precursor. nih.gov |

| Thiadiazole | 2-Carboxy-5-ethyl-benzothiazole | Reaction with thiosemicarbazide and cyclization. tandfonline.comresearchgate.net |

| Thiazole | 2-(α-haloacetyl)-5-ethyl-benzothiazole | Hantzsch synthesis with a thioamide. nih.gov |

Formation of Fused Ring Systems and Polycyclic Scaffolds

Building upon the this compound core to create fused, rigid polycyclic systems is a key strategy for developing novel molecular scaffolds. These rigid structures can offer enhanced binding affinity to biological targets.

researchgate.netacs.orgnih.govTriazolo[3,4-b]benzothiazoles: This tricyclic system can be synthesized from a 2-hydrazino-5-ethyl-benzothiazole intermediate. Refluxing this intermediate with formic acid leads to the formation of the fused triazole ring, yielding a 7-ethyl researchgate.netacs.orgnih.govtriazolo[3,4-b] acs.orgmdpi.combenzothiazole. nih.gov

Thiazolo[3,2-a]pyrimidines: Fused thiazolo[3,2-a]pyrimidine systems are another important class of polycyclic scaffolds. thaiscience.infoijnc.irresearchgate.netnih.gov The synthesis can be achieved by reacting a 2-aminobenzothiazole (B30445) derivative with a β-ketoester and an aldehyde in a multicomponent reaction, or by the condensation of a pre-formed pyrimidine-2-thione with an α-haloester. ijnc.irresearchgate.net Starting with 2-amino-5-ethyl-benzothiazole would lead to the corresponding ethyl-substituted fused system.

Pyrrolo[2,1-b] acs.orgmdpi.combenzothiazoles: These fused systems can be synthesized from 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile intermediates. mdpi.com These key building blocks, derived from 2-acetyl-benzothiazole, can undergo cyclization reactions to form the fused pyrrole (B145914) ring, resulting in polycyclic structures.

Development of Linker Chemistry for Conjugates and Probes

The inherent fluorescence of the benzothiazole nucleus makes it an excellent fluorophore for the development of chemical probes and conjugates. sioc-journal.cn Linker chemistry is crucial for attaching the benzothiazole unit to other molecules or to specific recognition moieties for sensing applications. acs.orgacs.org

Fluorescent Probes: Benzothiazole-based probes are designed with a recognition site linked to the fluorophore. Upon interaction with a specific analyte (e.g., metal ions, reactive oxygen species like hydrogen peroxide, or biological macromolecules), a change in the fluorescence signal (such as "turn-on" or "turn-off" emission) is observed. nih.govmdpi.com For example, a probe for hydrogen peroxide was developed by attaching an arylboronate ester group to a 2-(2'-hydroxyphenyl)benzothiazole core via an ether linker. The boronate group acts as both a quencher and the reactive site for H₂O₂. mdpi.com

Conjugates: Linkers are used to attach the this compound scaffold to other biologically active molecules, polymers, or surfaces. Piperazine (B1678402) is a commonly used linker in medicinal chemistry as it can connect two different molecular fragments and often improves the pharmacokinetic properties of the resulting conjugate. nih.govnih.gov For instance, 2-chlorobenzothiazole (B146242) can react with piperazine via nucleophilic substitution, and the remaining secondary amine of the piperazine can then be used to attach another molecule. nih.gov

Strategies for Modifying Solubility and Bioavailability through Derivatization

Poor aqueous solubility and low bioavailability are common challenges in drug development. Derivatization of the this compound core is a key strategy to overcome these issues.

Introduction of Polar and Ionizable Groups: One of the most direct ways to increase water solubility is to introduce polar or ionizable functional groups. This can include hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH₂) groups. These groups can participate in hydrogen bonding with water and, in the case of acidic or basic groups, allow for the formation of highly soluble salts.

Incorporation of Solubilizing Moieties: Attaching specific chemical moieties known to improve solubility is another effective strategy. The piperazine ring, for example, is often incorporated into drug candidates not only as a linker but also to enhance aqueous solubility and bioavailability. nih.govresearchgate.netdergipark.org.tr Its basic nitrogen atoms can be protonated at physiological pH, leading to improved solubility.

Prodrug Approach: A prodrug strategy can be employed where a lipophilic drug is temporarily masked with a hydrophilic promoiety. For this compound derivatives, a hydroxyl or carboxyl group could be esterified with a polar group. This ester would then be cleaved by enzymes in the body to release the active, less soluble drug at the target site.

Advanced Material Science Applications of 5 Ethyl 1,3 Benzothiazole Derivatives

Fluorescent Markers and Probes

Derivatives of benzothiazole (B30560) are increasingly utilized in the design of sophisticated fluorescent probes for the detection of a wide array of analytes. Their photophysical properties can be finely tuned through chemical modifications, leading to high sensitivity and selectivity.

A novel fluorescent probe incorporating a benzothiazole and benzoindole framework has been developed for the detection of hydrazine (B178648) (N2H4). rsc.org This probe demonstrates significant advantages, including a rapid reaction time and high selectivity, enabling the visual detection of hydrazine in various media such as solutions, soil, and food samples. rsc.org The probe can be integrated into test strips for convenient, on-site analysis. rsc.org

In the realm of biological imaging, a green-emitting fluorescent probe based on a benzothiazole derivative has been synthesized for the detection of biothiols in living cells. nih.gov The mechanism of this "turn-on" probe involves the cleavage of a 2,4-dinitrobenzenesulfonate (B1228243) group by biothiols, which inhibits the photoinduced electron transfer (PET) process and results in a 148-fold increase in fluorescence. nih.gov This probe exhibits a large Stokes shift of 117 nm and a low detection limit of 0.12 µM, making it suitable for visualizing biothiols in A549 cells. nih.gov

Furthermore, benzothiazole-based chemosensors have been designed for the detection of metal ions. One such probe, (E)-N'-(3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzylidene)-3,4,5-tris(benzyloxy)benzohydrazide (BT), can detect Cu2+, S2-, and Zn2+ with low detection limits of 0.301 µM, 0.017 µM, and 0.535 µM, respectively. nih.gov This probe exhibits an "on-off-on" fluorescence response to Cu2+/S2- and an enhanced fluorescence for Zn2+. nih.gov Another easily prepared benzothiazole-based probe, 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM), shows high selectivity and sensitivity for Al3+ through a noticeable blue-shift in its fluorescence spectrum. mdpi.com This ratiometric detection capability has been successfully applied to water sample analysis and cell imaging in human stromal cells. mdpi.com

A benzothiazole derivative has also been fashioned into an aggregation-induced emission (AIE) fluorescent "turn-on" probe for detecting hydrogen peroxide (H2O2) in living cells. mdpi.com This probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (probe BT-BO), displays a well-resolved emission peak at 604 nm and is highly selective for H2O2 over other reactive oxygen species and metal ions. mdpi.com Its successful application in imaging both exogenous and endogenous H2O2 in A549 and Hep G2 cells highlights its potential in diagnosing H2O2-related diseases. mdpi.com